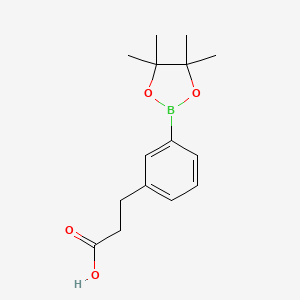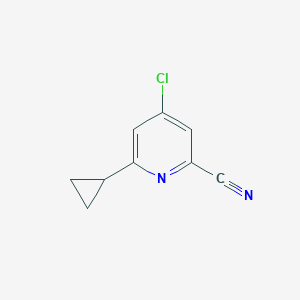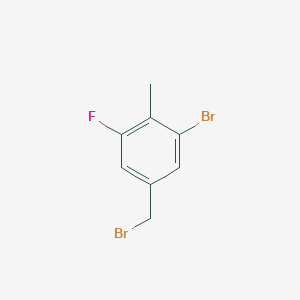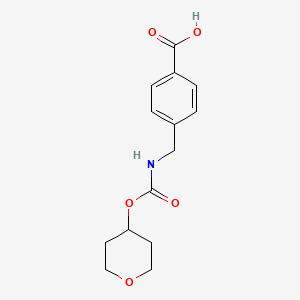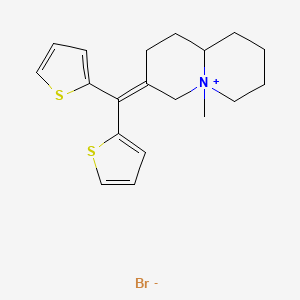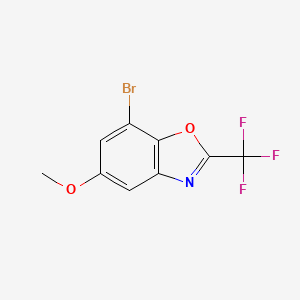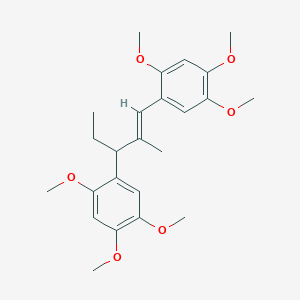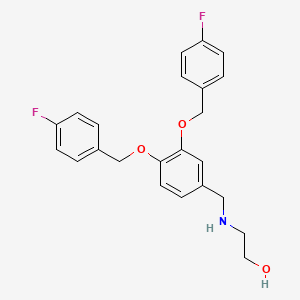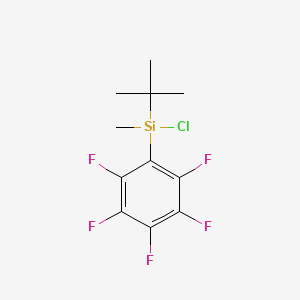
Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane is a chemical compound with the molecular formula C11H12ClF5Si. It is known for its unique structure, which includes a silicon atom bonded to a chloro group, a tert-butyl group, a methyl group, and a pentafluorophenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane typically involves the reaction of tert-butylmethylsilane with pentafluorobenzene in the presence of a chlorinating agent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Applications De Recherche Scientifique
Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane involves its ability to form stable bonds with various nucleophiles. The silicon atom in the compound acts as a central hub for chemical reactions, allowing for the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound .
Comparaison Avec Des Composés Similaires
Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane can be compared with other similar compounds, such as:
Chloro(1,1-dimethylethyl)methyl(phenyl)silane: Lacks the pentafluorophenyl group, resulting in different reactivity and applications.
Chloro(1,1-dimethylethyl)methyl(trifluoromethyl)silane: Contains a trifluoromethyl group instead of a pentafluorophenyl group, leading to variations in chemical behavior.
Chloro(1,1-dimethylethyl)methyl(ethyl)silane: Has an ethyl group instead of a pentafluorophenyl group, affecting its chemical properties and uses. The uniqueness of this compound lies in its pentafluorophenyl group, which imparts distinct electronic and steric effects, making it valuable for specific applications.
Propriétés
Numéro CAS |
73000-03-0 |
|---|---|
Formule moléculaire |
C11H12ClF5Si |
Poids moléculaire |
302.74 g/mol |
Nom IUPAC |
tert-butyl-chloro-methyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C11H12ClF5Si/c1-11(2,3)18(4,12)10-8(16)6(14)5(13)7(15)9(10)17/h1-4H3 |
Clé InChI |
DHPRJMARRBZSIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)
